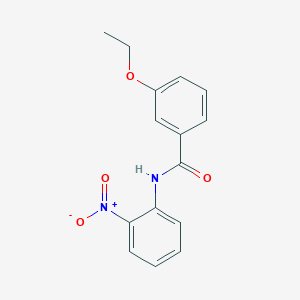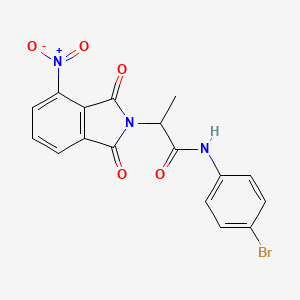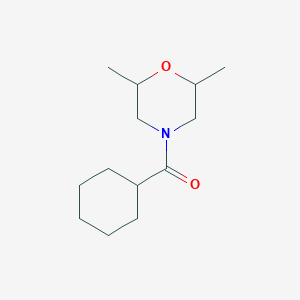
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide
Vue d'ensemble
Description
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide is an aromatic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methyl group, and a nitrophenyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol or methanol.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products
Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-4-methyl-N-(2-methyl-4-aminophenyl)benzamide.
Oxidation: Formation of 2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzoic acid.
Applications De Recherche Scientifique
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-4-methyl-N-(4-nitrophenyl)benzamide
- 2-chloro-4-methyl-N-(2-methylphenyl)benzamide
- 2-chloro-4-methyl-N-(2-nitrophenyl)benzamide
Uniqueness
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a chloro group and a nitro group in the same molecule allows for a wide range of chemical modifications and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9-3-5-12(13(16)7-9)15(19)17-14-6-4-11(18(20)21)8-10(14)2/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKCRGZEYKIJDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylsulfanyl)phenyl]sulfonyl}glycinamide](/img/structure/B3978058.png)

![3-[2-oxo-2-(2-pyridin-2-ylpyrrolidin-1-yl)ethyl]-1H-indole](/img/structure/B3978067.png)
![4-[4-(5-Chloro-2-nitrophenyl)piperazin-1-yl]-2-methylquinoline](/img/structure/B3978074.png)

![ethyl 2,5-dimethyl-4-oxo-2-phenyl-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B3978092.png)

![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide](/img/structure/B3978112.png)

![1-{2-FLUORO-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-4-NITROPHENYL}AZEPANE](/img/structure/B3978136.png)
![3-[3-({[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B3978143.png)
![propyl 4-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B3978145.png)
![N-Phenyl-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)sulfanyl]acetamide](/img/structure/B3978152.png)
